molecular formula C26H22N2O4 B14091628 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14091628
M. Wt: 426.5 g/mol
InChI Key: MHAKUHMWSYWHOG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization reactions: Formation of the chromeno[2,3-c]pyrrole core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the methoxyphenyl and methylpyridinyl groups through substitution reactions.

    Oxidation and reduction reactions: Fine-tuning the oxidation state of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling reactions: Formation of new carbon-carbon bonds through coupling reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum for coupling reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the nature of these interactions and the specific biological processes being studied.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Chromeno[2,3-c]pyrrole derivatives: Compounds with similar core structures but different functional groups.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.

    Methylpyridinyl derivatives: Compounds with similar methylpyridinyl groups but different core structures.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-14-8-9-27-21(10-14)28-23(17-6-5-7-18(13-17)31-4)22-24(29)19-11-15(2)16(3)12-20(19)32-25(22)26(28)30/h5-13,23H,1-4H3

InChI Key

MHAKUHMWSYWHOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=CC=C5)OC

Origin of Product

United States

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